molecular formula C11H14N4S B1518829 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 1018554-94-3

1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B1518829
CAS No.: 1018554-94-3
M. Wt: 234.32 g/mol
InChI Key: NUAYYCIHEUYVIF-UHFFFAOYSA-N
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Description

1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a methyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves the following steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene derivatives, under acidic or basic conditions.

  • Piperazine Attachment: The final step involves the reaction of the methylated thieno[2,3-d]pyrimidine with piperazine under suitable conditions to form the target compound.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting various diseases.

  • Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2-Methylthieno[2,3-d]pyrimidin-4-yl)piperazine

  • 6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperazine

  • 4-(4-Methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

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Properties

IUPAC Name

6-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-6-9-10(13-7-14-11(9)16-8)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAYYCIHEUYVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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